

Application Notes: Disulfuric Acid as a Non-Aqueous Solvent System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfuric acid*

Cat. No.: *B1195825*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disulfuric acid ($H_2S_2O_7$), also known as pyrosulfuric acid or oleum, is a powerful non-aqueous solvent and a key component of fuming sulfuric acid.^{[1][2]} Its extreme acidity, exceeding that of 100% sulfuric acid, classifies it as a superacid, making it a unique medium for a variety of chemical reactions and investigations that are not feasible in conventional solvents.^[3] This solvent system is particularly valuable for the generation and stabilization of highly reactive intermediates, such as carbocations, and for catalyzing a range of reactions in organic and pharmaceutical chemistry.^{[3][4][5]}

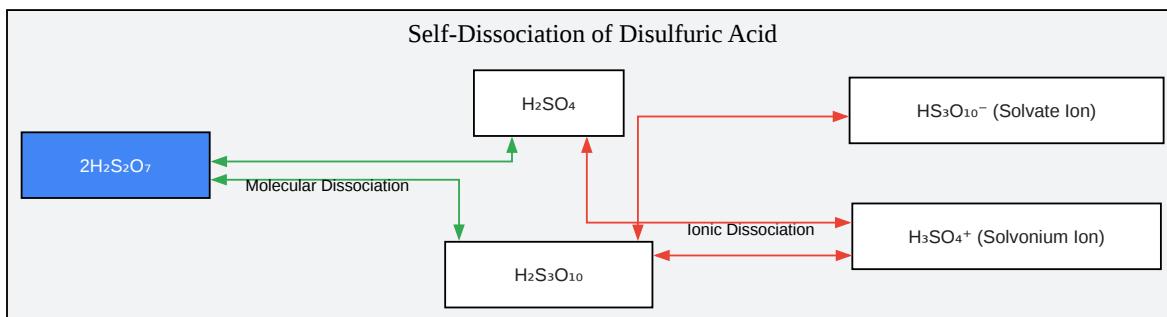
The primary utility of **disulfuric acid** as a solvent stems from its ability to protonate even very weak bases.^{[6][7]} Cryoscopic and conductimetric studies have shown that many organic and inorganic compounds are more extensively ionized in **disulfuric acid** compared to other strong acids like sulfuric or fluorosulfuric acid.^[6] This property is harnessed in drug development and chemical synthesis to create complex intermediates and to study reaction mechanisms involving cationic species.^{[4][8]}

Physicochemical Properties

Disulfuric acid is a viscous, colorless to brown oily liquid that fumes on exposure to air.^{[2][9]} Its properties are a direct result of its unique structure, which features two sulfuric acid units linked by an oxygen atom.^[1] This structure leads to strong intermolecular forces and its characteristic high viscosity and acidity.

Table 1: Physicochemical Properties of **Disulfuric Acid**

Property	Value	References
Molecular Formula	$\text{H}_2\text{S}_2\text{O}_7$	[1] [10]
Molar Mass	178.13 g/mol	[1] [9]
Appearance	Colorless to brown, viscous, fuming liquid or solid	[2] [9]
Melting Point	36 °C (309 K)	[1] [9]
Boiling Point	~300 °C	[9]
Density	~1.823 g/cm³	[9]


| CAS Number | 7783-05-3 | [\[10\]](#)[\[11\]](#) |

Solvent Characteristics and Self-Ionization

The behavior of **disulfuric acid** as a solvent is dominated by its extensive self-dissociation. This process is more complex than that of sulfuric acid and contributes significantly to its superacidic nature. The primary equilibrium involves the formation of polysulfuric acids and their corresponding ions.[\[12\]](#)

The approximate self-dissociation equilibrium is: $2\text{H}_2\text{S}_2\text{O}_7 \rightleftharpoons \text{H}_2\text{S}_3\text{O}_{10} + \text{H}_2\text{SO}_4 \rightleftharpoons \text{H}_3\text{SO}_4^+ + \text{HS}_3\text{O}_{10}^-$ [\[12\]](#)

This equilibrium generates the H_3SO_4^+ cation (the solvonium ion, analogous to H_3O^+ in water) and the $\text{HS}_3\text{O}_{10}^-$ anion (the solvate ion), which are the strongest acid and base, respectively, that can exist in this solvent. The molecular dissociation is extensive (~20%), though the ionic self-dissociation is small.[\[12\]](#)

[Click to download full resolution via product page](#)

Self-dissociation equilibrium of **disulfuric acid**.[\[12\]](#)

Key Applications in Research and Development

The unique properties of **disulfuric acid** make it a valuable tool for specific applications where extreme acidity is required.

- Generation of Stable Carbocations: **Disulfuric acid** and other superacids are widely used to generate and maintain stable populations of carbocations from precursors like alcohols, alkenes, or alkyl halides.[\[3\]](#)[\[6\]](#) These stable ions can then be characterized by techniques like NMR spectroscopy to provide fundamental insights into their structure and reactivity, which is crucial for understanding reaction mechanisms in organic chemistry.[\[8\]](#)
- Catalysis in Organic Synthesis: In petrochemistry and fine chemical synthesis, superacidic media serve as potent catalysts for reactions like alkylations, acylations, and isomerizations.[\[3\]](#)[\[13\]](#) They can activate otherwise unreactive substrates, often leading to higher yields, increased selectivity, and shorter reaction times compared to conventional acid catalysts.[\[13\]](#)[\[14\]](#)
- Protonation of Weak Organic Bases: Many organic molecules, particularly those containing functional groups like carbonyls, ethers, or nitro groups, are too weakly basic to be significantly protonated by common mineral acids.[\[6\]](#)[\[15\]](#)[\[16\]](#) **Disulfuric acid** can fully protonate these compounds, enabling studies of their conjugate acids and facilitating

reactions that proceed through protonated intermediates.[\[6\]](#) For example, carboxylic acids are dehydrated to form acylium ions (RCO^+).[\[6\]](#)

Table 2: Behavior of Various Solutes in **Disulfuric Acid** Solvent System

Solute	Behavior/Products Formed	Key Observation	References
Nitric Acid (HNO_3)	Forms the nitronium ion (NO_2^+)	Fully ionized	[6]
Triphenylmethanol ($(\text{C}_6\text{H}_5)_3\text{COH}$)	Forms the triphenylcarbonium ion ($(\text{C}_6\text{H}_5)_3\text{C}^+$)	Stable carbocation generation	[6]
Acetic Acid (CH_3COOH)	Dehydrated to the acylium ion (CH_3CO^+)	Acts as a base	[6]
Perchloric Acid (HClO_4)	Behaves as a very weak base	Incomplete protonation	[6]
Potassium Chloride (KCl)	Quantitative formation of chlorosulfuric acid (HSO_3Cl)	Solvolysis	[6]

| Potassium Fluoride (KF) | Quantitative formation of fluorosulfuric acid (HSO_3F) | Solvolysis |[\[6\]](#)

|

Experimental Protocols

WARNING: **Disulfuric acid** (oleum) is extremely corrosive, a strong oxidizing agent, and reacts violently with water.[\[2\]](#)[\[17\]](#) All manipulations must be carried out in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure an emergency eyewash and shower are immediately accessible.

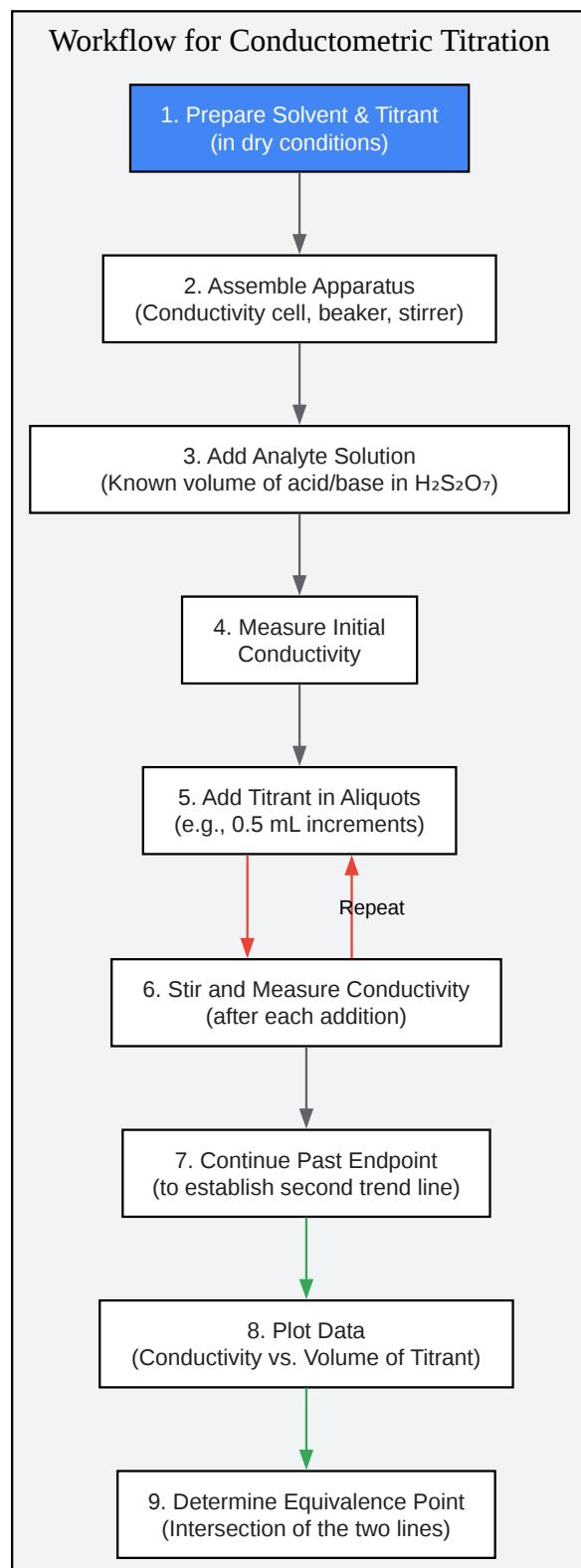
Protocol 1: Preparation and Handling of Disulfuric Acid

Disulfuric acid is typically prepared by dissolving sulfur trioxide (SO_3) in 100% sulfuric acid.[\[1\]](#) The concentration can be tailored for specific applications.

- Materials: 100% Sulfuric acid (H_2SO_4), sulfur trioxide (SO_3) or fuming sulfuric acid (oleum) of a known concentration, glassware dried overnight in an oven ($>120\text{ }^\circ\text{C}$) and cooled in a desiccator.
- Procedure: a. In a chemical fume hood, place a known mass of 100% H_2SO_4 in a pre-weighed, oven-dried flask equipped with a magnetic stirrer. b. Slowly and carefully add a calculated mass of SO_3 (or concentrated oleum) to the sulfuric acid with vigorous stirring. The reaction is highly exothermic; use an ice bath to control the temperature. c. The final concentration is determined by weight percentage of free SO_3 or by titration. d. Store the prepared **disulfuric acid** in a tightly sealed glass container with a ground glass stopper, protected from moisture.

Protocol 2: Characterization of Solutes by Cryoscopy

Cryoscopy (freezing-point depression) in **disulfuric acid** is used to determine the number of particles (ions or molecules) produced when one mole of a solute is dissolved.[\[6\]](#)[\[12\]](#)


- Apparatus: A cryoscope consisting of a jacketed freezing-point cell, a sensitive thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer), a stirrer, and a means for introducing the solute. The apparatus must be scrupulously dried.
- Procedure: a. Add a known weight of pure **disulfuric acid** to the cryoscope cell. b. Determine the freezing point of the pure solvent by cooling the apparatus slowly (0.2-0.5 $^\circ\text{C}/\text{min}$) while stirring continuously. Induce crystallization when the solvent is supercooled by about 2 $^\circ\text{C}$.[\[18\]](#) c. Record the maximum temperature reached after crystallization begins; this is the freezing point. Repeat several times to ensure reproducibility. d. Add a precisely weighed pellet of the solute to the solvent. e. After the solute has completely dissolved, redetermine the freezing point of the solution using the same method. f. The freezing-point depression (ΔT) is the difference between the freezing points of the pure solvent and the solution.

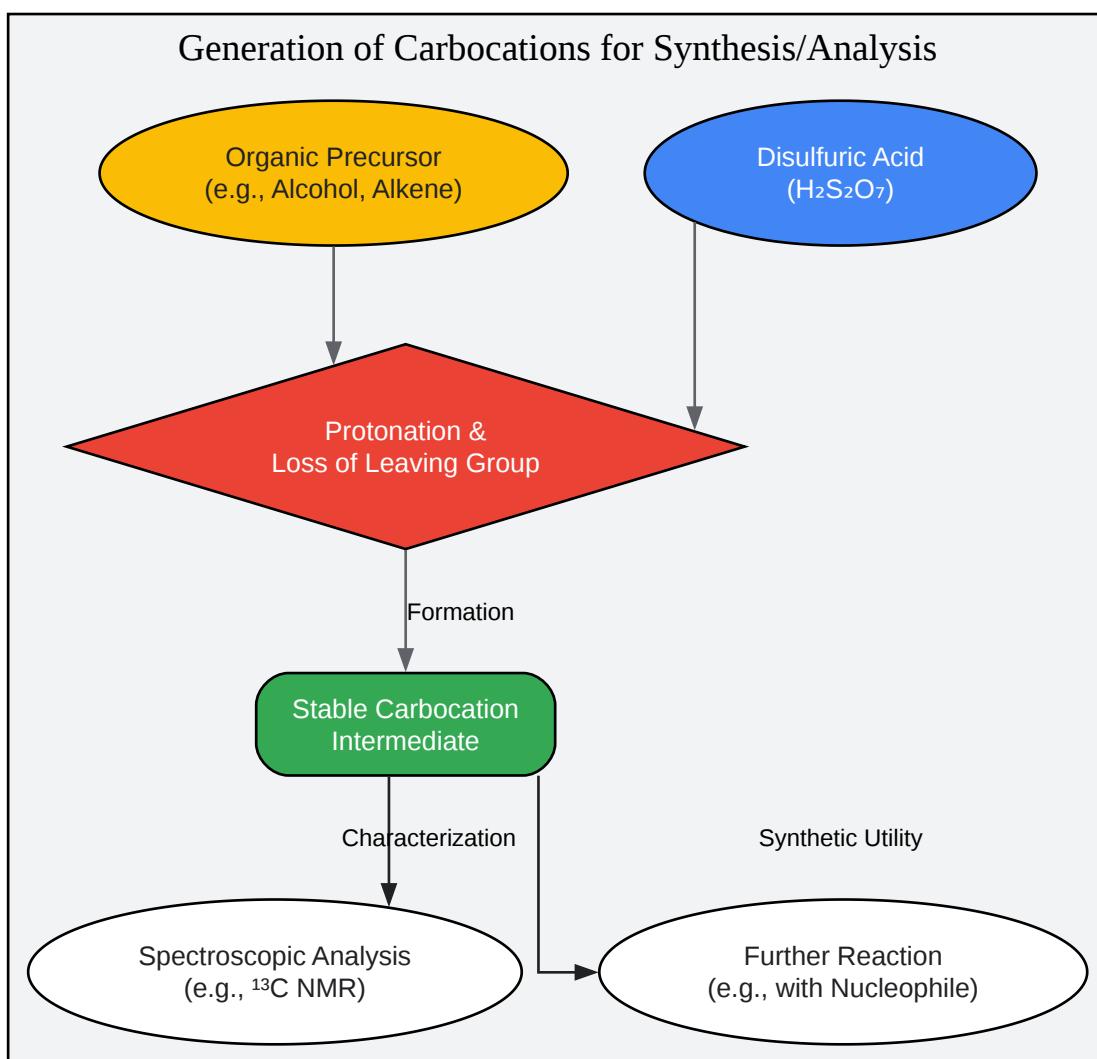
- Data Analysis: The number of moles of particles produced per mole of solute (v) can be calculated using the equation: $\Delta T = K_f \cdot m \cdot v$, where K_f is the cryoscopic constant of **disulfuric acid** ($5.9 \text{ }^{\circ}\text{C}\cdot\text{kg}\cdot\text{mol}^{-1}$), and m is the molality of the solution.[12]

Protocol 3: Investigation of Solute Behavior by Conductometry

Conductivity measurements are used to study the extent of ionization of solutes and to perform acid-base titrations within the **disulfuric acid** solvent system.[6][19][20]

- Apparatus: A conductivity meter, a conductivity cell with platinized platinum electrodes, a thermostated bath, a burette, and oven-dried glassware.
- General Workflow:

[Click to download full resolution via product page](#)


Workflow for conductometric titration.[19][20]

- Procedure for Titration: a. Place a known volume of the acid solution (solute in **disulfuric acid**) into the thermostated, dry beaker containing a stir bar. b. Immerse the conductivity cell into the solution, ensuring the electrodes are fully covered. c. Record the initial conductivity. d. Add the titrant (a base in **disulfuric acid**) from the burette in small, precise increments. e. After each addition, stir the solution to ensure homogeneity and record the steady conductivity reading. f. Continue additions well past the equivalence point to obtain a clear second linear portion of the titration curve.
- Data Analysis: Plot the measured conductivity against the volume of titrant added. The plot will consist of two lines with different slopes. The point of intersection of these lines corresponds to the equivalence point of the titration.[20]

Protocol 4: Generation and Analysis of Stable Carbocations

This protocol describes a general method for preparing a sample for NMR analysis to study carbocations stabilized in **disulfuric acid**.

- Materials: An appropriate organic precursor (e.g., tertiary alcohol, alkene), **disulfuric acid**, deuterated chloroform or dichloromethane (for NMR lock), and a high-resolution NMR spectrometer.
- Sample Preparation: a. In a fume hood, place a small amount (5-10 mg) of the organic precursor into a dry NMR tube. b. Cool the NMR tube in a dry ice/acetone bath (-78 °C). c. Carefully add ~0.5 mL of pre-cooled **disulfuric acid** to the NMR tube. d. If required for the NMR lock signal, a sealed capillary containing a deuterated solvent can be inserted into the NMR tube. e. Cap the tube and carefully agitate it at low temperature to dissolve the precursor and facilitate the reaction. A distinct color change often indicates carbocation formation.
- NMR Analysis: a. Keep the sample at low temperature and quickly transfer it to the pre-cooled NMR probe. b. Acquire ¹H and ¹³C NMR spectra. c. Interpretation: The formation of a carbocation is typically indicated by a significant downfield shift in the ¹³C NMR signal for the cationic carbon (often >300 ppm) and the adjacent protons in the ¹H NMR spectrum, due to the reduced electron density.[8]

[Click to download full resolution via product page](#)

Logical flow for carbocation generation and use.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disulfuric acid - Wikipedia [en.wikipedia.org]

- 2. Fuming sulfuric acid | H₂SO₄.SO₃ | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Superacid - Wikipedia [en.wikipedia.org]
- 4. Fluoroantimonic Acid in Chemical Synthesis: A Guide [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. The disulphuric acid solvent system. Part II. Cryoscopic and conductimetric measurements on some organic and inorganic bases - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Buy Disulfuric acid (EVT-436197) | 7783-05-3 [evitachem.com]
- 10. Disulfuric acid | H₂O₇S₂ | CID 62682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. disulphuric acid | CAS#:7783-05-3 | Chemsoc [chemsoc.com]
- 12. The disulphuric acid solvent system. Part I. Cryoscopic and conductimetric measurements on the system H₂SO₄–SO₃ and solutions of some metal sulphates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and applications of superacids. 1,1,2,2-Tetrafluoroethanesulfonic acid, supported on silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sulfuric Acid | H₂SO₄ | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. tau.ac.il [tau.ac.il]
- To cite this document: BenchChem. [Application Notes: Disulfuric Acid as a Non-Aqueous Solvent System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195825#disulfuric-acid-as-a-non-aqueous-solvent-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com